molecular formula C16H15ClN6O B2947201 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea CAS No. 2380173-73-7

3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea

Cat. No. B2947201
M. Wt: 342.79
InChI Key: LJJDHOBIEBNCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, CP-945,598, and is classified as a selective cannabinoid receptor type 1 (CB1) antagonist.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has potential applications in the field of medicine. It is being studied for its potential use in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Mechanism Of Action

3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea acts as a selective 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea antagonist. 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors are found in the brain and other tissues, and they play a role in regulating appetite, metabolism, and glucose homeostasis. By blocking 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors, 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea reduces food intake and body weight and improves glucose tolerance and insulin sensitivity.

Biochemical And Physiological Effects

3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in animal models of obesity. It also improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea in lab experiments is its selectivity for 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors. This allows researchers to study the specific effects of blocking 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea receptors without affecting other receptors or systems in the body. One limitation of using this compound is that it may have off-target effects or interact with other systems in the body, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea. One direction is to study its potential use in the treatment of obesity, type 2 diabetes, and other metabolic disorders in humans. Another direction is to study its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea involves several steps. The first step involves the reaction of 3-cyanopyrazin-2-ylamine with 3-chlorobenzonitrile in the presence of a base. This reaction results in the formation of 3-(3-chlorophenyl)-1-(3-cyanopyrazin-2-yl)urea. The second step involves the reaction of the intermediate product with 1-(3-azetidinyl)-1-methylethylamine in the presence of a base. This reaction results in the formation of the final product, 3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea.

properties

IUPAC Name

3-(3-chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-22(16(24)21-12-4-2-3-11(17)7-12)13-9-23(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJDHOBIEBNCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea

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